molecular formula C11H12BrNO B582173 N-[1-(4-Bromophenyl)cyclopropyl]acetamide CAS No. 1330750-29-2

N-[1-(4-Bromophenyl)cyclopropyl]acetamide

Cat. No.: B582173
CAS No.: 1330750-29-2
M. Wt: 254.127
InChI Key: UIDHJWBXLYVJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Bromophenyl)cyclopropyl]acetamide is an organic compound with the molecular formula C11H12BrNO It is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Bromophenyl)cyclopropyl]acetamide typically involves the reaction of 4-bromobenzyl chloride with cyclopropylamine to form N-(4-bromophenyl)cyclopropylamine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include the use of a suitable solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-Bromophenyl)cyclopropyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-Bromophenyl)cyclopropyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-Bromophenyl)cyclopropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the cyclopropyl and acetamide groups contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

  • N-[1-(4-Chlorophenyl)cyclopropyl]acetamide
  • N-[1-(4-Fluorophenyl)cyclopropyl]acetamide
  • N-[1-(4-Methylphenyl)cyclopropyl]acetamide

Comparison: N-[1-(4-Bromophenyl)cyclopropyl]acetamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Biological Activity

N-[1-(4-Bromophenyl)cyclopropyl]acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological activity, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound consists of a cyclopropyl group attached to an acetamide moiety, with a bromophenyl substituent. The presence of the bromine atom imparts unique electronic and steric properties that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group is believed to facilitate binding to hydrophobic pockets within proteins, enhancing the compound's stability and specificity in biological pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics .

Comparative Antimicrobial Activity

CompoundMIC (µg/mL)Activity Type
This compound< 10Antibacterial
Ciprofloxacin< 5Antibacterial
Levofloxacin< 5Antibacterial

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown promising results against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: Anticancer Screening

In a recent study, the compound was tested against MCF7 cells using the Sulforhodamine B (SRB) assay. Results indicated that this compound had an IC50 value of approximately 12 µM, demonstrating its potential as an anticancer agent . Molecular docking studies further elucidated the binding interactions between the compound and cancer-related receptors, suggesting a mechanism for its antiproliferative effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights how modifications to the compound can influence its biological activity. For instance, substituting the bromine atom with other halogens or functional groups can alter the binding affinity and efficacy against target pathogens or cancer cells .

Comparison with Analogous Compounds

CompoundActivity TypeKey Differences
N-[1-(4-Chlorophenyl)cyclopropyl]acetamideAntimicrobialChlorine vs. Bromine
N-[1-(4-Fluorophenyl)cyclopropyl]acetamideAntimicrobialFluorine vs. Bromine
N-[1-(4-Methylphenyl)cyclopropyl]acetamideAntimicrobialMethyl vs. Bromine

Properties

IUPAC Name

N-[1-(4-bromophenyl)cyclopropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(14)13-11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDHJWBXLYVJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677696
Record name N-[1-(4-Bromophenyl)cyclopropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-29-2
Record name Acetamide, N-[1-(4-bromophenyl)cyclopropyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(4-Bromophenyl)cyclopropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.